
3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some imidazole derivatives show anti-Candida activity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight (20067 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Some imidazole derivatives have been shown to inhibit the growth of candida albicans , and others have been found to inhibit the growth of shoots and roots in wheat varieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by the addition of cyclohexanone. The reaction mixture is then heated to facilitate the formation of the desired product. The hydrochloride salt is obtained by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler imidazole derivative with similar biological activities.
Cyclohexanone: A precursor in the synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride.
Imidazole derivatives: Various compounds with modifications on the imidazole ring, exhibiting different biological and chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines the imidazole ring with a cyclohexanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-imidazol-1-ylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-9-3-1-2-8(6-9)11-5-4-10-7-11;/h4-5,7-8H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLFSQLRXPDJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/new.no-structure.jpg)
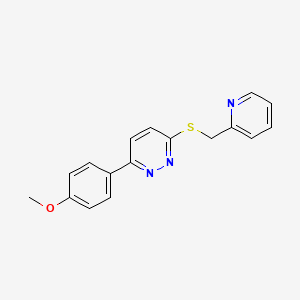
![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)
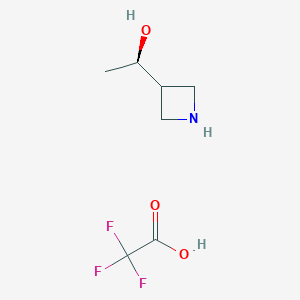
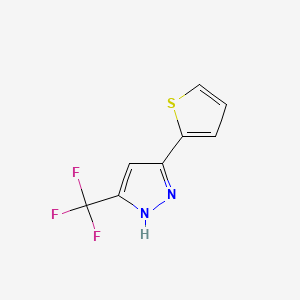
![3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2759587.png)
![4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2759589.png)
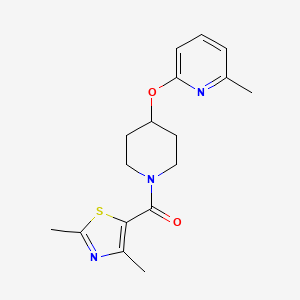
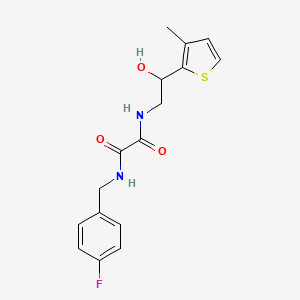
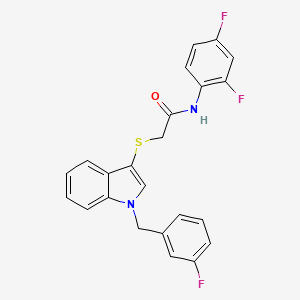
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)
